BenchChemオンラインストアへようこそ!

UCB-A

SV2A Binding affinity Ki

UCB-A (IUPAC: 4-(3,5-difluorophenyl)-1-((1-methyl-1H-imidazol-5-yl)methyl)pyrrolidin-2-one) is a high-affinity ligand of the synaptic vesicle protein 2A (SV2A), a biomarker for synaptic density. Developed primarily as a positron emission tomography (PET) radiotracer ([11C]UCB-A), it enables in vivo quantification of SV2A expression, with applications in epilepsy, neurodegeneration, and drug occupancy studies.

Molecular Formula C15H15F2N3O
Molecular Weight 291.3018
Cat. No. B1193713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCB-A
SynonymsUCB-A;  UCB A;  UCBA
Molecular FormulaC15H15F2N3O
Molecular Weight291.3018
Structural Identifiers
SMILESO=C1N(CC2=CN=CN2C)CC(C3=CC(F)=CC(F)=C3)C1
InChIInChI=1S/C15H15F2N3O/c1-19-9-18-6-14(19)8-20-7-11(4-15(20)21)10-2-12(16)5-13(17)3-10/h2-3,5-6,9,11H,4,7-8H2,1H3
InChIKeyNCROJFOVIDPGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UCB-A PET Radiotracer for SV2A Imaging: Baseline Identity and Research Utility


UCB-A (IUPAC: 4-(3,5-difluorophenyl)-1-((1-methyl-1H-imidazol-5-yl)methyl)pyrrolidin-2-one) is a high-affinity ligand of the synaptic vesicle protein 2A (SV2A), a biomarker for synaptic density [1]. Developed primarily as a positron emission tomography (PET) radiotracer ([11C]UCB-A), it enables in vivo quantification of SV2A expression, with applications in epilepsy, neurodegeneration, and drug occupancy studies [2].

UCB-A Differentiation: Why Generic Substitution of SV2A Tracers Fails


SV2A-targeting PET tracers exhibit significant variability in binding affinity, kinetic profile, and radiation dosimetry, precluding simple interchangeability. For example, [11C]UCB-J and [18F]UCB-H, while both SV2A ligands, demonstrate distinct in vivo behavior and quantification reliability [1]. Procurement of a suboptimal tracer without empirical justification may compromise data reproducibility, imaging sensitivity, and cross-study comparability. The following quantitative evidence delineates the precise differentiation of UCB-A relative to key comparators.

UCB-A Comparative Performance Evidence: Quantitative Differentiation from SV2A Tracer Alternatives


UCB-A vs. UCB-J and UCB-H: SV2A Binding Affinity (Ki) Comparison

UCB-A demonstrates superior in vitro binding affinity for SV2A compared to UCB-J and UCB-H. The Ki of [11C]UCB-A is 1.2 nM, which is approximately 2.2-fold higher affinity than [11C]UCB-J (Ki = 2.6 nM) and approximately 5.7-fold higher than [18F]UCB-H (Ki = 6.8 nM) [1].

SV2A Binding affinity Ki PET tracer Synaptic density

UCB-A Radiation Dosimetry Advantage: Repeat Administration Feasibility

UCB-A exhibits favorable radiation dosimetry that enables up to five administrations of 400 MBq per subject in human studies [1]. In contrast, [18F]UCB-H, while also meeting safety criteria, shows different organ absorbed doses and does not have the same multi-dose allowance explicitly documented [2].

Dosimetry PET tracer Radiation exposure Repeat scanning Longitudinal study

UCB-A In Vivo Kinetics and Quantification: Slow Elimination and Irreversible Model Fit

First-in-human [11C]UCB-A PET imaging reveals abundant brain uptake with slow elimination kinetics, best described by an irreversible two-tissue compartment model and analyzed using Patlak graphical analysis [1]. This contrasts with the faster reversible kinetics reported for [11C]UCB-J (Tmax 10-25 min) [2].

PET kinetic modeling Tracer kinetics Logan plot Patlak analysis Quantitative PET

UCB-A Optimal Use Cases: Translational PET Imaging and Drug Occupancy Studies


Longitudinal Monitoring of Synaptic Density in Neurodegenerative Disease Progression

UCB-A's favorable dosimetry enabling up to 5 repeat administrations supports longitudinal study designs [1]. Its high SV2A affinity (Ki = 1.2 nM) ensures sensitive detection of synaptic loss over time [2].

SV2A Drug Occupancy Studies and Therapeutic Monitoring

UCB-A's specific and reversible SV2A binding [1] allows quantification of target engagement by SV2A-directed therapeutics (e.g., levetiracetam, brivaracetam). First-in-human blocking studies demonstrated 66% SV2A occupancy after levetiracetam [3].

Preclinical PET Imaging for Synaptic Density Biomarker Validation

Preclinical studies in rats and pigs confirm UCB-A's dose-dependent, reversible SV2A binding and suitability for Logan analysis-derived VT quantification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCB-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.